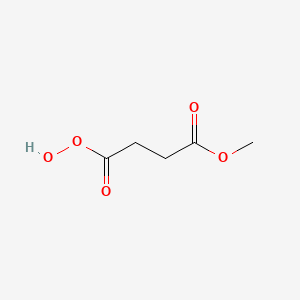
4-Methoxy-4-oxobutaneperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-4-oxobutaneperoxoic acid is an organic compound with the molecular formula C5H8O5 It is a peroxoic acid derivative of 4-methoxy-4-oxobutanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxobutaneperoxoic acid typically involves the peroxidation of 4-methoxy-4-oxobutanoic acid. One common method is the reaction of 4-methoxy-4-oxobutanoic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the peroxoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-4-oxobutaneperoxoic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to 4-methoxy-4-oxobutanoic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sulfuric acid as a catalyst.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of various oxidized organic compounds.
Reduction: 4-Methoxy-4-oxobutanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-4-oxobutaneperoxoic acid has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-4-oxobutaneperoxoic acid involves its ability to donate oxygen atoms in oxidation reactions. This property makes it a valuable oxidizing agent. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
- **4-Methoxy
Propiedades
Número CAS |
55656-52-5 |
|---|---|
Fórmula molecular |
C5H8O5 |
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
4-methoxy-4-oxobutaneperoxoic acid |
InChI |
InChI=1S/C5H8O5/c1-9-4(6)2-3-5(7)10-8/h8H,2-3H2,1H3 |
Clave InChI |
XFYUESMQFXHHIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
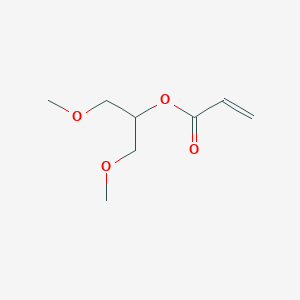
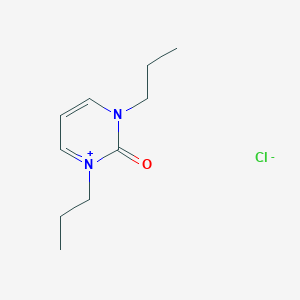
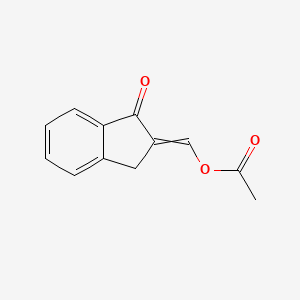


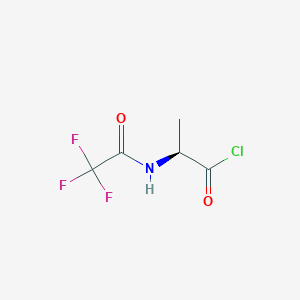
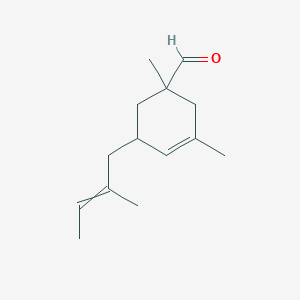



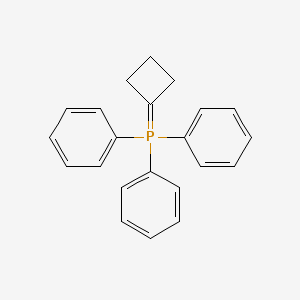

![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
